molecular formula C4H5N5S B1266818 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 3176-51-0

3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B1266818
CAS No.: 3176-51-0
M. Wt: 155.18 g/mol
InChI Key: MSEQOANGAYRVAI-UHFFFAOYSA-N
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Description

3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a useful research compound. Its molecular formula is C4H5N5S and its molecular weight is 155.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79004. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It has been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, this compound has shown potential as an antioxidant and antimicrobial agent, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress response and inflammation . It also affects cell signaling pathways by interacting with key proteins involved in these pathways, thereby altering cellular responses to external stimuli. Furthermore, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with carbonic anhydrase involves the formation of hydrogen bonds with the enzyme’s active site residues, leading to enzyme inhibition . Additionally, this compound can activate or inhibit specific signaling pathways by binding to receptors or other signaling molecules. Changes in gene expression induced by this compound are often a result of its interaction with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its biological activity, although some changes in cellular responses may occur with prolonged exposure . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and antioxidant activity . At higher doses, toxic effects may be observed, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound undergoes various metabolic transformations, including oxidation and conjugation, leading to the formation of metabolites that may have different biological activities . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential side effects of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It has been found to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and ability to cross cell membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular distribution is essential for understanding the precise mechanisms through which this compound exerts its effects.

Properties

IUPAC Name

3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5S/c1-2-6-7-4-9(2)8-3(5)10-4/h1H3,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEQOANGAYRVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291903
Record name 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3176-51-0
Record name 3176-51-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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